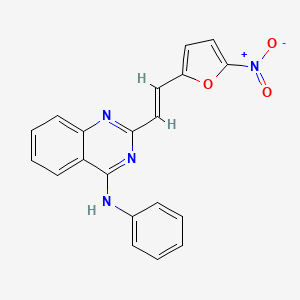
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with 2-(5-nitrofuran-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use as an antimicrobial agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine involves the interaction of its nitrofuran moiety with bacterial enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins. This compound may also inhibit key enzymes involved in cell division and metabolism, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity against Gram-positive bacteria.
2-(5-Nitrofuran-2-yl)vinylquinoline: Exhibits antiproliferative activities against cancer cell lines.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine is unique due to its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C20H14N4O3 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)19-13-11-15(27-19)10-12-18-22-17-9-5-4-8-16(17)20(23-18)21-14-6-2-1-3-7-14/h1-13H,(H,21,22,23)/b12-10+ |
InChI Key |
CPNAHDGCGIKDCJ-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


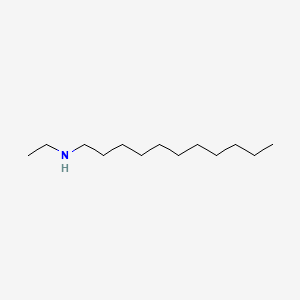
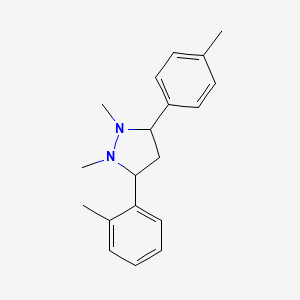
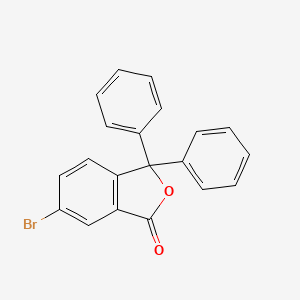
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)

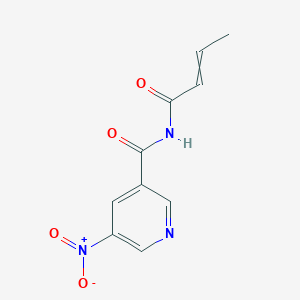
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
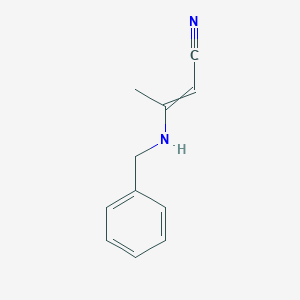
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
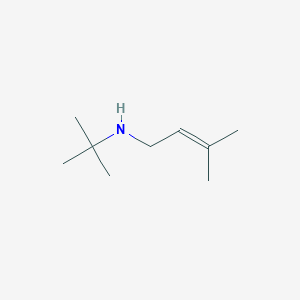


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
